molecular formula C5H8O3 B13803323 (2S)-2-Methyl-3-oxobutanoic acid CAS No. 76652-88-5

(2S)-2-Methyl-3-oxobutanoic acid

Cat. No.: B13803323
CAS No.: 76652-88-5
M. Wt: 116.11 g/mol
InChI Key: GCXJINGJZAOJHR-VKHMYHEASA-N
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Description

Alpha-Methylacetoacetate is an organic compound with the molecular formula C6H10O3. It is a colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and chemicals. The compound is known for its role in organic synthesis, particularly in the formation of alpha-substituted acetoacetic esters and cyclic compounds.

Preparation Methods

Alpha-Methylacetoacetate can be synthesized through several methods. One common method involves the esterification of methanol with diketene. The reaction is typically catalyzed by sulfuric acid, and the process involves heating methanol to its boiling point before adding diketene dropwise. The reaction mixture is then cooled, and the product is purified through distillation .

Another method involves the methoxycarbonylation of acetone with dimethyl carbonate in the presence of alkali-promoted magnesium oxide catalysts. This method has been shown to be effective, with potassium being the most effective promoter .

Chemical Reactions Analysis

Alpha-Methylacetoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Alpha-Methylacetoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Methylacetoacetate involves its role as an intermediate in various chemical reactions. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of the carbonyl group, which can participate in various chemical transformations.

Comparison with Similar Compounds

Alpha-Methylacetoacetate is similar to other acetoacetate esters, such as methyl acetoacetate and ethyl acetoacetate. it is unique in its specific reactivity and applications. For example, methyl acetoacetate is more commonly used in industrial applications, while alpha-Methylacetoacetate is often preferred in specific synthetic routes due to its unique properties .

Similar compounds include:

  • Methyl acetoacetate
  • Ethyl acetoacetate
  • Acetylacetone
  • Diketene

These compounds share similar chemical structures and reactivity but differ in their specific applications and properties.

Properties

CAS No.

76652-88-5

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(2S)-2-methyl-3-oxobutanoic acid

InChI

InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8)/t3-/m0/s1

InChI Key

GCXJINGJZAOJHR-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C(=O)C)C(=O)O

Canonical SMILES

CC(C(=O)C)C(=O)O

physical_description

Solid

Origin of Product

United States

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